GP-AMC, Fluorogenic Substrate
Description
Contextual Significance of Fluorogenic Substrates in Biochemical Research
Fluorogenic substrates are indispensable tools in the fields of biochemistry and molecular biology, providing a sensitive and continuous method for studying enzyme activity. scbt.com Their primary advantage lies in the ability to generate a fluorescent signal in direct response to a specific biochemical reaction. scbt.com This characteristic allows for the real-time monitoring of enzymatic processes within complex biological samples like cell lysates and tissues, enabling the visualization of molecular events that would be otherwise invisible. scbt.com
These substrates have significantly advanced the study of cellular mechanisms by offering a dynamic way to observe enzyme activation and regulation. scbt.com They are extensively employed in high-throughput screening (HTS) assays for the discovery of potential enzyme inhibitors or activators, a critical step in drug development and in understanding molecular signaling pathways. researchgate.netscbt.com The high sensitivity of fluorogenic assays, often superior to colorimetric methods, allows for the detection of very low levels of enzyme activity, making them suitable for quantitative measurements in genetics, enzymology, and diagnostics. researchgate.netmanufacturingchemist.com The versatility of these substrates also extends to applications in environmental monitoring and material science. scbt.com
Fundamental Principles of Fluorogenic Substrate Activity and 7-Amino-4-methylcoumarin (B1665955) (AMC) Release
The functionality of fluorogenic substrates like GP-AMC is based on a "turn-on" fluorescence mechanism. The core principle involves linking a fluorophore (a fluorescent molecule) to a recognition sequence (in this case, a peptide) via a bond that can be cleaved by a specific enzyme. In the intact substrate molecule, the fluorescence of the fluorophore is suppressed or "quenched". nih.gov
In the case of GP-AMC, the 7-amino-4-methylcoumarin (AMC) moiety is the fluorophore. When it is part of the larger GP-AMC molecule, its fluorescent properties are quenched. researchgate.netgoogle.com The substrate is designed to be recognized by a target protease, which then catalyzes the hydrolysis (cleavage) of the amide bond linking the C-terminus of the proline residue to the amino group of AMC. caymanchem.comresearchgate.net
Upon cleavage, the free AMC molecule is liberated from the quenching influence of the peptide. nih.gov This released AMC is highly fluorescent and can be detected by measuring the light it emits after being excited by a specific wavelength of light. bertin-bioreagent.comgoogle.com The intensity of the fluorescence produced is directly proportional to the amount of AMC released, which in turn corresponds to the activity of the enzyme. researchgate.net This allows for a continuous and quantitative measurement of the enzyme's catalytic rate. bertin-bioreagent.com Free AMC exhibits excitation maxima in the range of 340-380 nm and emission maxima between 440-460 nm, producing a blue fluorescence. caymanchem.comfishersci.comchemical-suppliers.eu
Rationale for the Glycyl-Proline Motif in Protease Substrate Design
The choice of the peptide sequence in a fluorogenic substrate is critical for ensuring its specificity towards a particular enzyme or enzyme family. The Glycyl-Proline (GP) dipeptide motif is specifically incorporated into substrates like GP-AMC to target a class of enzymes known as post-proline cleaving enzymes (PPCEs). nih.govsemanticscholar.org These enzymes, which include dipeptidyl peptidases, are characterized by their ability to cleave peptide bonds at the C-terminal side of a proline residue. nih.govsemanticscholar.org
The dipeptidyl peptidase (DPP) family, in particular, recognizes substrates with a proline residue at the penultimate (second to last) position of the N-terminus. nih.gov GP-AMC mimics this natural substrate structure. Dipeptidyl peptidase IV (DPP-4), a well-studied serine protease, efficiently cleaves the Gly-Pro dipeptide from the N-terminus of various physiological peptides. nih.gov Therefore, GP-AMC serves as an excellent synthetic substrate for assaying the activity of DPP-4 and other closely related enzymes like DPP8 and DPP9. scbt.comnih.gov The rigid structure of the proline ring often dictates a specific conformation in peptides, which is a key recognition element for the active site of these proteases, contributing to the substrate's selectivity. researchgate.net The use of this simple dipeptide allows for the creation of a small, specific substrate that can be readily synthesized and used in a variety of assay formats. chemical-suppliers.eu
Data Tables
Table 1: Physicochemical Properties of Glycyl-Proline-7-amido-4-methylcoumarin (GP-AMC)
| Property | Value | Source(s) |
| Alternate Names | Gly-Pro-AMC, Gly-Pro-7-amido-4-methylcoumarin hydrobromide | caymanchem.comscbt.com |
| CAS Number | 115035-46-6 | caymanchem.comfishersci.commedkoo.com |
| Molecular Formula | C₁₇H₁₉N₃O₄ • HBr | caymanchem.combiomol.comscbt.com |
| Molecular Weight | 410.3 g/mol | caymanchem.combiomol.comscbt.com |
| Purity | ≥97% | scbt.comfishersci.com |
| Excitation Maximum | 340-360 nm | caymanchem.combertin-bioreagent.combiomol.com |
| Emission Maximum | 440-460 nm | caymanchem.combertin-bioreagent.combiomol.com |
| Solubility (PBS, pH 7.2) | Approx. 10 mg/ml | biomol.comcaymanchem.com |
| Solubility (DMSO) | Approx. 1 mg/ml | biomol.comcaymanchem.com |
| Solubility (DMF) | Approx. 10 mg/ml | biomol.comcaymanchem.com |
| Appearance | Solid | biomol.comcaymanchem.com |
| Storage Temperature | -20°C | biomol.commedkoo.com |
Table 2: Target Enzymes for GP-AMC Substrate
| Enzyme | Common Name/Abbreviation | Enzyme Class | Source(s) |
| Dipeptidyl peptidase 4 | DPP-4, CD26 | Serine Protease | caymanchem.combertin-bioreagent.comfishersci.com |
| Dipeptidyl peptidase 7 | DPP7 | Cysteine Protease | scbt.com |
| Dipeptidyl peptidase 8 | DPP8 | Serine Protease | scbt.comnih.gov |
| Dipeptidyl peptidase 9 | DPP9 | Serine Protease | nih.gov |
| Fibroblast Activation Protein | FAP, Seprase | Serine Protease | scbt.com |
| Prolyl Endopeptidase | PREP, PEP | Serine Protease | scbt.comchemical-suppliers.eu |
Structure
3D Structure of Parent
Properties
IUPAC Name |
1-(2-aminoacetyl)-N-(4-methyl-2-oxochromen-7-yl)pyrrolidine-2-carboxamide;hydrobromide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3O4.BrH/c1-10-7-16(22)24-14-8-11(4-5-12(10)14)19-17(23)13-3-2-6-20(13)15(21)9-18;/h4-5,7-8,13H,2-3,6,9,18H2,1H3,(H,19,23);1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PASXTQMFJRHMLJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)C3CCCN3C(=O)CN.Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20BrN3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
115035-46-6 | |
| Record name | Glycyl-L-proline 7-amido-4-methylcoumarin hydrobromide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Enzymatic Specificity and Substrate Utilization of Gp Amc
Dipeptidyl Peptidase Family Interactions
The dipeptidyl peptidase (DPP) family of serine proteases is a primary area of investigation where GP-AMC is employed. These enzymes are known for cleaving Xaa-Pro dipeptides from the N-terminus of polypeptides.
Dipeptidyl Peptidase 4 (DPP-4/CD26) Kinetic Characterization with GP-AMC
GP-AMC is a well-established fluorogenic substrate for dipeptidyl peptidase 4 (DPP-4), also known as CD26. caymanchem.commedkoo.combertin-bioreagent.combiomol.comcaymanchem.com The enzymatic cleavage of GP-AMC by DPP-4 releases AMC, which has excitation and emission maxima in the range of 340-360 nm and 440-460 nm, respectively, allowing for the quantification of DPP-4 activity. caymanchem.commedkoo.combertin-bioreagent.combiomol.comcaymanchem.com
Kinetic studies have been performed to characterize the interaction between DPP-4 and GP-AMC. Research has shown that DPP-4-mediated hydrolysis of GP-AMC follows Michaelis-Menten kinetics. nih.gov In one study, the apparent Michaelis constant (Km) was determined to be 237.80 μM, and the maximum velocity (Vmax) was 9.01 μmol/min/mg of protein. nih.gov This resulted in a catalytic efficiency (Vmax/Km) of 37.89 mL/min/mg protein for GP-AMC hydrolysis by DPP-4. nih.gov Another study reported a catalytic efficacy (Vmax/Km) for GP-AMC hydrolysis in human plasma to be 0.09 min-1. researchgate.net
It has been noted that while GP-AMC is a useful substrate, other specifically designed probes may exhibit higher affinity and hydrolytic efficiency. For instance, the two-photon fluorescent probe GP-BAN demonstrated a nearly 10-fold higher catalytic efficacy for DPP-4 compared to GP-AMC. nih.govresearchgate.net
| Parameter | Value | Reference |
|---|---|---|
| Km | 237.80 μM | nih.gov |
| Vmax | 9.01 μmol/min/mg protein | nih.gov |
| Vmax/Km | 37.89 mL/min/mg protein | nih.gov |
| Vmax/Km (in human plasma) | 0.09 min-1 | researchgate.net |
Dipeptidyl Peptidase 7 (DPP7) and GP-AMC Cleavage
GP-AMC is also utilized as a fluorogenic substrate for Dipeptidyl Peptidase 7 (DPP7), an enzyme involved in the cleavage of dipeptides from the N-terminus of proteins. scbt.com The cleavage of GP-AMC by DPP7 allows for the sensitive detection of its proteolytic activity. scbt.com The substrate's interaction with DPP7 facilitates efficient turnover, and its low background fluorescence provides clarity in experimental measurements. scbt.com The use of GP-AMC helps in characterizing the enzymatic activity of DPP7 and understanding its role in various biological processes. scbt.com
Dipeptidyl Peptidase 8 (DPP8) and Dipeptidyl Peptidase 9 (DPP9) Activity Assessment
GP-AMC is a substrate for both Dipeptidyl Peptidase 8 (DPP8) and Dipeptidyl Peptidase 9 (DPP9), two intracellular serine aminopeptidases that cleave peptides with a proline at the penultimate position. embopress.orglife-science-alliance.orgacs.orgsemanticscholar.org Studies have shown that DPP8 and DPP9 exhibit Gly-Pro cleaving activity when assayed with GP-AMC. promega.com.aunih.gov In fact, at a concentration of 10 ng, DPP8 and DPP9 demonstrated greater activity with a luminogenic substrate compared to GP-AMC, highlighting the utility of GP-AMC in detecting the activity of these enzymes. promega.com.au
The hydrolysis of GP-AMC is used as a readout in DPP9 activity assays, for example, to assess the competitive effects of other peptides. embopress.org Furthermore, GP-AMC has been employed to confirm the inhibition of endogenous DPP activity in cell lysates and to verify the activity of recombinant DPP9. nih.gov The specific activity of recombinant human DPP9 has been measured by its ability to cleave GP-AMC, with one report indicating a specific activity of >750 pmol/min/µg. rndsystems.com Assays for DPP8 and DPP9 activity often involve incubating the recombinant enzyme with GP-AMC and measuring the resulting fluorescence. semanticscholar.orggoogle.com
Fibroblast Activation Protein (FAP) and GP-AMC Substrate Recognition
Fibroblast Activation Protein (FAP), a serine protease structurally related to DPP-4, also recognizes and cleaves GP-AMC. scbt.comreactionbiology.comrndsystems.combio-techne.combiolegend.com However, its efficiency with this substrate is notably lower than that of DPP-4. biolegend.com FAP exhibits both dipeptidyl peptidase and endopeptidase activities. bio-techne.combiolegend.combio-techne.com
While FAP can cleave GP-AMC, it shows a significantly higher catalytic efficiency with N-terminally blocked substrates like Z-Gly-Pro-AMC. biolegend.comnih.gov For instance, recombinant FAP demonstrated an approximately 18-fold increase in catalytic efficiency for cleaving Z-Gly-Pro-AMC compared to GP-AMC. nih.gov Similarly, the antiplasmin-cleaving enzyme (APCE), a soluble form of FAP, has a kcat/Km for GP-AMC that is considerably lower than that of DPP-4. nih.gov Specifically, the kcat/Km of APCE toward GP-AMC was found to be 1.1 × 103 M-1s-1, while for DPP-4 it was 3.2 × 104 M-1s-1. nih.gov
Despite the lower efficiency compared to other substrates, GP-AMC is still used in assays to study FAP activity. scbt.comreactionbiology.com For example, FAP protease assays utilize H-GP-AMC at a concentration of 50 µM for compound screening and profiling. reactionbiology.com
| Enzyme | kcat/Km (M-1s-1) | Reference |
|---|---|---|
| APCE/FAP | 1.1 × 103 | nih.gov |
| DPP-4 | 3.2 × 104 | nih.gov |
Prolyl Oligopeptidase (POP)/Prolyl Endopeptidase (PREP) Activity Studies
Prolyl Oligopeptidase (POP), also known as Prolyl Endopeptidase (PREP), is another serine protease that has been studied using GP-AMC and its derivatives. plos.orgmedchemexpress.comfrontiersin.orguef.finih.goveurofinsdiscovery.com However, research indicates that GP-AMC, which has a free N-terminus, is not readily cleaved by POP. plos.orgfrontiersin.org
Studies on recombinant Schistosoma mansoni POP (rSmPOP) showed that it did not hydrolyze GP-AMC. plos.org Similarly, recombinant Leishmania infantum POP (rPOPLi) also showed no measurable hydrolysis of GP-AMC. frontiersin.org These findings suggest that POPs are true oligopeptidases that require an N-terminally blocked substrate for efficient cleavage. plos.org
In contrast, N-terminally blocked derivatives of GP-AMC are effective substrates for POP/PREP. For instance, Z-Gly-Pro-AMC is a classical and minimal substrate for POP and is routinely used in kinetic assays to measure POP activity. plos.orgnih.goveurofinsdiscovery.com Another substrate, Suc-Gly-Pro-AMC, has also been shown to be hydrolyzed by rPOPLi, albeit to a lesser extent than Suc-Gly-Pro-Leu-Gly-Pro-AMC. frontiersin.org These findings highlight the importance of the N-terminal blocking group for substrate recognition and cleavage by POP/PREP.
Investigation of Other Proteases and Peptidases with GP-AMC and its Derivatives
GP-AMC and its derivatives are valuable for assessing the specificity of various proteases. While GP-AMC is a recognized substrate for several dipeptidyl peptidases, its utility extends to investigating the substrate preferences of other enzymes and identifying potential off-target activities. plos.orgbiorxiv.org
For example, in a study investigating the substrate specificity of Schistosoma mansoni prolyl oligopeptidase (rSmPOP), GP-AMC was tested alongside other substrates to confirm that rSmPOP is a true oligopeptidase that does not cleave substrates with free N-termini. plos.org In another study, commercially available substrates like GP-AMC and Z-GP-AMC were found to be processed by proteases other than FAPα and DPP4 in cell-based assays, indicating some level of cross-reactivity. biorxiv.org This highlights the importance of using specific inhibitors in conjunction with these substrates to ensure the measured activity is from the intended target enzyme. biorxiv.org
Furthermore, derivatives of GP-AMC, such as those with different N-terminal blocking groups, are crucial for distinguishing between the activities of various prolyl-specific peptidases. For instance, Z-Gly-Pro-AMC is readily cleaved by prolyl oligopeptidase, whereas GP-AMC is not, providing a clear distinction between dipeptidyl peptidase and endopeptidase activity. nih.govplos.org
Methodological Approaches for Gp Amc Based Assays
General Principles of Fluorometric Assay Setup
Fluorometric assays utilizing GP-AMC are predicated on the enzymatic cleavage of the amide bond between the glycyl-proline dipeptide and the 7-amino-4-methylcoumarin (B1665955) (AMC) fluorophore. caymanchem.com In its intact, substrate form, GP-AMC is essentially non-fluorescent. Upon enzymatic action, the AMC moiety is released, resulting in a significant increase in fluorescence. ubiqbio.com This fluorescence can be quantified to determine the rate of the enzymatic reaction. creative-enzymes.com
The setup for a typical fluorometric assay with GP-AMC involves several key components and considerations:
Instrumentation: A fluorometer or a fluorescence microplate reader is required to measure the emitted fluorescence. ubpbio.com These instruments allow for the selection of specific excitation and emission wavelengths. For the liberated AMC fluorophore, the typical excitation maximum is in the range of 340-360 nm, and the emission maximum is between 440-460 nm. caymanchem.com
Reaction Components: The assay mixture generally consists of the enzyme of interest, the GP-AMC substrate, and a suitable buffer to maintain optimal pH. scientistlive.com All components, with the exception of the enzyme or substrate used to initiate the reaction, are typically pre-incubated to ensure temperature equilibration. nih.gov
Assay Vessels: Assays can be performed in cuvettes for single measurements or, more commonly, in microplates (e.g., 96-, 384-, or 1536-well formats) for multiple samples, which is particularly useful for high-throughput applications. thermofisher.com Black microplates are often preferred to minimize background fluorescence and light scattering. windows.net
Controls: Appropriate controls are essential for accurate data interpretation. A "no-enzyme" control, containing all reaction components except the enzyme, is used to determine the background fluorescence of the substrate and buffer. A "positive control" with a known amount of active enzyme can be used to validate the assay setup. caymanchem.com
The fundamental principle is to measure the increase in fluorescence over time, which is directly proportional to the amount of AMC released and, therefore, to the enzyme's activity. creative-enzymes.com
Real-Time Kinetic Measurement Strategies
Real-time, or continuous, kinetic assays are a powerful application of fluorogenic substrates like GP-AMC, allowing for the direct observation of enzymatic reaction progress. nih.gov In this approach, the fluorescence is monitored continuously from the moment the reaction is initiated, typically by the addition of the enzyme or substrate. tipbiosystems.com
The primary advantage of this method is the ability to determine the initial velocity (V₀) of the reaction with high accuracy. nih.gov The initial velocity is the rate of reaction at the beginning, when the substrate concentration is not yet limiting. This is crucial for accurate kinetic analysis, including the determination of Michaelis-Menten parameters (Km and Vmax) and the evaluation of enzyme inhibitors. nih.gov
A typical real-time kinetic measurement using GP-AMC would involve the following steps:
Combining the buffer and GP-AMC substrate in the wells of a microplate.
Initiating the reaction by adding the enzyme solution to each well.
Immediately placing the microplate in a pre-warmed fluorescence plate reader.
Recording the fluorescence intensity at regular intervals (e.g., every minute) over a defined period.
The resulting data is a plot of fluorescence intensity versus time. The initial, linear portion of this curve is used to calculate the reaction rate. nih.gov This continuous monitoring provides a detailed view of the enzyme's activity throughout the assay period. nih.gov
Optimization of Assay Parameters: Substrate Concentration, pH, and Temperature
To ensure accurate and reproducible results, the conditions for a GP-AMC-based enzyme assay must be carefully optimized. nih.gov The key parameters to consider are substrate concentration, pH, and temperature, as these can significantly influence enzyme activity. researchgate.net
Substrate Concentration: The relationship between reaction velocity and substrate concentration is described by Michaelis-Menten kinetics. nih.gov To determine the Michaelis constant (Km), which represents the substrate concentration at half-maximal velocity, initial reaction rates are measured at various GP-AMC concentrations. scientistlive.com For routine enzyme activity measurements or inhibitor screening, it is often recommended to use a GP-AMC concentration that is at or below the Km value to ensure the assay is sensitive to competitive inhibitors. nih.gov Using a substrate concentration that is 10- to 20-fold higher than the Km can be employed when the goal is to achieve maximum reaction velocity. scientistlive.com
Temperature: Enzyme activity generally increases with temperature up to an optimum, after which the enzyme begins to denature and lose activity. nih.gov The optimal temperature for an assay can be determined by measuring enzyme activity across a range of temperatures. scielo.br It is crucial to maintain a constant temperature during the assay, as fluctuations can affect the reaction rate. nih.gov While a higher temperature might yield a higher reaction rate, it could also lead to enzyme instability over the course of the assay. nih.gov
A systematic approach, such as varying one parameter at a time while keeping others constant, is often used to find the optimal conditions for a specific enzyme and GP-AMC assay. researchgate.net
The following table summarizes the key parameters and their typical considerations for optimization in GP-AMC assays:
| Parameter | Consideration | Typical Approach |
| Substrate Concentration | To determine kinetic parameters (Km) and ensure sensitivity to inhibitors. | Measure initial velocities at a range of GP-AMC concentrations to generate a saturation curve. |
| pH | To identify the pH at which the enzyme exhibits maximum activity. | Screen a variety of buffers with overlapping pH ranges. |
| Temperature | To find the temperature that provides a balance between high activity and enzyme stability. | Perform the assay at several different temperatures and monitor both activity and linearity over time. |
Considerations for Sample Preparation and Handling in GP-AMC Assays
Proper sample preparation and handling are critical to avoid interference and ensure the accuracy of GP-AMC-based assays, particularly when working with complex biological samples such as cell lysates or tissue homogenates.
Sample Clarity: Samples should be free of particulates that can interfere with fluorescence measurements through light scattering. Centrifugation or filtration of crude lysates is often necessary to clarify the sample.
Buffer Composition: The buffer used for sample preparation should be compatible with the enzyme assay. It is important to consider the potential for components of the lysis buffer (e.g., detergents, salts) to inhibit or activate the enzyme of interest.
Presence of Interfering Substances: Biological samples may contain endogenous substances that can interfere with the assay. nih.gov This can include other proteases that may cleave GP-AMC, or compounds that absorb light at the excitation or emission wavelengths of AMC, leading to quenching of the fluorescent signal. nih.gov The inclusion of specific inhibitors for potentially contaminating proteases can help to ensure that the measured activity is due to the enzyme of interest.
Sample Stability: Enzymes in biological samples can be unstable. It is important to handle samples on ice and consider the addition of protease inhibitor cocktails (excluding inhibitors of the target enzyme) to prevent degradation. biorxiv.org Repeated freeze-thaw cycles should be avoided as they can lead to a loss of enzymatic activity.
Dilution: The concentration of the enzyme in the sample should be adjusted so that the reaction rate is linear over the desired time course. scientistlive.com Overly concentrated samples can lead to rapid substrate depletion and non-linear kinetics.
Careful attention to these factors during sample preparation will help to minimize variability and generate reliable data from GP-AMC assays.
Integration with High-Throughput Screening (HTS) Platforms
GP-AMC and other fluorogenic substrates are well-suited for high-throughput screening (HTS), a process used in drug discovery to rapidly test thousands to millions of compounds for their effect on a biological target. news-medical.net The "mix-and-read" nature of the assay, where the signal is generated directly in the reaction mixture, simplifies automation. aatbio.com
The integration of GP-AMC assays with HTS platforms typically involves:
Miniaturization: Assays are performed in high-density microplates (e.g., 384- or 1536-well formats) to reduce the consumption of reagents and test compounds. nih.gov
Automation: Robotic systems are used for liquid handling, including the dispensing of compounds, reagents, and the initiation of the reaction. news-medical.net This increases throughput and improves reproducibility by minimizing manual pipetting errors.
Data Acquisition and Analysis: Automated plate readers rapidly measure the fluorescence in each well of the microplate. news-medical.net Sophisticated software is used to process the large volumes of data generated, calculate parameters such as percent inhibition, and identify "hits" – compounds that meet predefined activity criteria. nih.gov
The high sensitivity of fluorometric assays allows for the use of low enzyme and substrate concentrations, which is a significant advantage in HTS where cost and reagent availability can be limiting factors. creative-enzymes.com The direct relationship between fluorescence and enzyme activity provides a robust and reliable readout for identifying potential enzyme inhibitors or activators in large compound libraries. scbt.com
Enzyme Kinetic and Mechanistic Elucidation Via Gp Amc Substrates
Determination of Steady-State Enzyme Kinetic Parameters (Km, Vmax, kcat)
Steady-state kinetics are analyzed by measuring the initial reaction velocity (v₀) at various concentrations of the GP-AMC substrate while keeping the enzyme concentration constant. protabank.org The resulting data are typically plotted as reaction velocity versus substrate concentration, which allows for the determination of key Michaelis-Menten parameters. protabank.orgwalisongo.ac.id
Michaelis Constant (Km): This parameter represents the substrate concentration at which the reaction rate is half of Vmax. sigmaaldrich.com It is an inverse measure of the enzyme's affinity for the substrate; a lower Km value indicates a higher affinity. sigmaaldrich.com
Maximum Velocity (Vmax): This is the maximum rate of the reaction when the enzyme's active sites are fully saturated with the GP-AMC substrate. sigmaaldrich.com
Turnover Number (kcat): Also known as the catalytic constant, kcat represents the number of substrate molecules converted to product per enzyme molecule per unit of time when the enzyme is saturated. sigmaaldrich.comreddit.com It is calculated from the Vmax and the total enzyme concentration ([E]T) using the formula: kcat = Vmax / [E]T. protabank.orgreddit.com
The kinetic parameters for the hydrolysis of GP-AMC have been determined for several enzymes, highlighting differences in their substrate affinity and catalytic activity.
Table 1: Steady-State Kinetic Parameters for GP-AMC Hydrolysis by APCE and DPPIV. Data sourced from reference nih.gov.
Assessment of Catalytic Efficiency (kcat/Km) for GP-AMC Hydrolysis
The catalytic efficiency, represented by the specificity constant kcat/Km, is a crucial measure that reflects how efficiently an enzyme can convert a substrate into a product. reddit.comyoutube.com It combines the rate of catalysis (kcat) and substrate binding affinity (Km), providing a more comprehensive view of an enzyme's performance, especially at low substrate concentrations. reddit.comwordpress.com A higher kcat/Km ratio signifies greater efficiency. youtube.com
Comparing the catalytic efficiency of different enzymes for GP-AMC reveals their relative preferences and activities. For instance, DPPIV is significantly more efficient at hydrolyzing GP-AMC than APCE, as indicated by its approximately 30-fold higher kcat/Km value. nih.gov
Table 2: Catalytic Efficiency of APCE and DPPIV toward GP-AMC. Data sourced from reference nih.gov.
Analysis of Enzyme Inhibition Kinetics Using GP-AMC
GP-AMC is widely used to study the mechanisms of enzyme inhibitors and to determine their potency. myskinrecipes.com In these assays, the rate of GP-AMC hydrolysis is measured in the presence of varying concentrations of an inhibitor. youtube.com By analyzing the changes in Km and Vmax, the mode of inhibition can be determined. youtube.com
Competitive Inhibition: The inhibitor binds to the active site, competing with the substrate. This increases the apparent Km but does not change Vmax. nih.gov
Non-competitive Inhibition: The inhibitor binds to a site other than the active site, affecting the enzyme's catalytic ability but not substrate binding. This decreases Vmax but Km remains unchanged.
Uncompetitive Inhibition: The inhibitor binds only to the enzyme-substrate complex. This results in a decrease in both Vmax and Km.
The inhibition constant (Ki) is the concentration of inhibitor required to produce 50% inhibition and is a measure of the inhibitor's potency. sigmaaldrich.com A lower Ki value indicates a more potent inhibitor. doi.org For competitive inhibitors, Ki can be determined by monitoring the cleavage of a fluorogenic substrate like Ubiquitin-AMC in the presence of the inhibitor. nih.gov
Table 3: Hypothetical Kinetic Data for DPPIV with GP-AMC in the Presence of Different Inhibitor Types. This table illustrates the expected changes in kinetic parameters based on inhibition mechanisms.
Substrate Specificity Profiling through GP-AMC Analogs
To understand an enzyme's substrate preferences, analogs of GP-AMC are synthesized and tested. nih.gov By modifying the peptide sequence, researchers can probe the structural and chemical features that are critical for substrate recognition and cleavage. This is often accomplished using combinatorial libraries of fluorogenic substrates where amino acid positions are systematically varied. nih.gov
For example, studies on Anti-plasmin-cleaving enzyme (APCE) used GP-AMC and several other fluorogenic peptides to investigate its specificity. nih.gov The results showed that while DPPIV has a strict specificity for GP-AMC, APCE can accommodate larger substrates, although it hydrolyzes them with varying efficiency. nih.gov The addition of a benzyloxycarbonyl group (Z) to GP-AMC (Z-GP-AMC) significantly increased the catalytic efficiency of APCE, demonstrating a preference for an extended, protected N-terminus. nih.gov
Table 4: Catalytic Efficiency of APCE toward GP-AMC and its Analogs. This data demonstrates how modifications to the peptide sequence affect substrate preference and cleavage efficiency. Data sourced from reference nih.gov.
Mentioned Compounds
Applications of Gp Amc in Biochemical and Biomedical Research
Discovery and Characterization of Protease Inhibitors
A primary application of GP-AMC is in the discovery and characterization of protease inhibitors, a critical process in drug development. cosmobio.co.jpnih.gov The substrate's reliable fluorescence signal upon cleavage provides a straightforward and robust method for high-throughput screening (HTS) of large compound libraries to identify potential inhibitors of target proteases like DPPIV. nih.govresearchgate.net
In a typical HTS assay, the enzyme is incubated with the test compound before the addition of GP-AMC. A reduction in the rate of AMC fluorescence generation, compared to a control without the compound, indicates inhibitory activity. nih.gov This allows for the rapid identification of "hit" compounds from thousands of candidates.
Once potential inhibitors are identified, GP-AMC is instrumental in their detailed characterization. By measuring the rate of GP-AMC hydrolysis at various substrate and inhibitor concentrations, researchers can determine key kinetic parameters of inhibition. This includes calculating the half-maximal inhibitory concentration (IC50), which represents the concentration of an inhibitor required to reduce the enzyme's activity by 50%. Furthermore, these assays help elucidate the mechanism of inhibition (e.g., competitive, non-competitive, or uncompetitive) and determine the inhibitor constant (Ki), a measure of the inhibitor's potency. nih.govresearchgate.net This detailed kinetic analysis is essential for optimizing lead compounds during the drug discovery process.
Monitoring Protease Activity in Biological Systems (In Vitro and Ex Vivo)
GP-AMC is widely used to monitor the activity of specific proteases within complex biological samples, both in vitro and ex vivo. cosmobio.co.jp Its sensitivity allows for the detection of enzyme activity in various biological matrices, providing insights into physiological and pathological processes. cosmobio.co.jpaatbio.com
Researchers utilize GP-AMC to measure protease activity in cellular lysates, which are preparations of whole-cell contents, and in specific subcellular fractions. nih.govubiqbio.com This application is crucial for understanding how protease activity is regulated within the cellular environment. For instance, after treating cells with a specific stimulus or drug, lysates can be prepared and assayed with GP-AMC to determine if the treatment altered the activity of a target protease. ubiqbio.com
Furthermore, by fractionating the cell into components such as the cytosol, nucleus, and membrane fractions, researchers can use GP-AMC to determine the specific location of protease activity. researchgate.net This helps to understand the enzyme's function in different cellular compartments. Assays in cell lysates are also used to assess the cellular potency of inhibitors identified in initial biochemical screens. ubiqbio.com
The measurement of protease activity in easily accessible biological fluids is a significant area of clinical and translational research, and GP-AMC is a key reagent in this field. cosmobio.co.jpnih.gov For example, DPPIV activity in blood (plasma and serum) is of interest in studies related to diabetes and immune function. cosmobio.co.jp GP-AMC-based assays allow for the quantification of this activity, which may serve as a biomarker for disease states or as a pharmacodynamic marker to assess the in vivo efficacy of administered drugs. cosmobio.co.jp
GP-AMC has also been successfully used to detect protease activity in other fluids like urine and saliva. cosmobio.co.jp The ability to detect enzyme activity in these non-invasively collected samples is highly advantageous for patient monitoring and diagnostic development. For example, studies have shown that DPPIV activity can be readily detected in unconcentrated urine and saliva using GP-AMC, although at lower levels than in plasma or serum. cosmobio.co.jp
To understand the role of proteases in specific organs or tissues, researchers measure enzymatic activity in tissue homogenates. ubiqbio.comresearchgate.net GP-AMC provides a sensitive method for quantifying the activity of target proteases in these complex samples. This is particularly valuable for studying disease models, where changes in protease activity in a specific tissue may be linked to the pathology. For instance, after preparing a homogenate from a tissue sample, the total protease activity can be measured using GP-AMC. By comparing the activity levels in tissues from healthy versus diseased subjects, or treated versus untreated models, researchers can gain insights into the enzyme's role in the disease process. researchgate.net
Elucidation of Protease Roles in Cellular Processes
Beyond simply measuring activity, GP-AMC is a tool to help elucidate the specific roles of proteases in complex cellular processes. stanford.edu Proteases are involved in a vast array of biological functions, including cell signaling, protein processing, and apoptosis. stanford.edu By using GP-AMC in conjunction with other experimental techniques like genetic knockdown (e.g., siRNA) or overexpression of a specific protease, researchers can correlate changes in enzyme activity with cellular outcomes.
For example, if reducing the expression of a particular protease leads to a decrease in GP-AMC cleavage and a simultaneous change in a cellular signaling pathway, it provides strong evidence for the protease's involvement in that pathway. These types of studies are fundamental to dissecting complex biological networks and understanding the functional consequences of protease activity.
Comparative Analysis with Alternative Fluorogenic or Chromogenic Substrates
In the field of protease research, various substrates are available for measuring enzyme activity. GP-AMC is often compared with other substrates to determine the most suitable one for a particular application. nih.govnih.gov These comparisons can be against other fluorogenic substrates or older chromogenic substrates.
Fluorogenic substrates are generally more sensitive than chromogenic substrates. nih.gov For instance, while H-Gly-Pro-pNA (a chromogenic substrate) relies on measuring changes in absorbance, GP-AMC relies on fluorescence, which often allows for the detection of lower enzyme concentrations. cosmobio.co.jp
Comparisons are also made with other fluorogenic substrates that may have different peptide sequences or different fluorophores. For example, substrates with the 7-amino-4-carbamoylmethylcoumarin (ACC) fluorophore have been shown to have a higher quantum yield than AMC, potentially offering greater sensitivity and allowing for lower enzyme and substrate concentrations in assays. nih.gov However, kinetic profiles, such as the Michaelis constant (Km) and maximum velocity (Vmax), are often found to be comparable between ACC and AMC-based substrates with the same peptide sequence. nih.gov The choice of substrate often depends on a balance of factors including sensitivity, specificity, cost, and the specific instrumentation available.
Interactive Data Table: Comparison of Fluorogenic Substrates Below is a summary of key characteristics for AMC and a comparable fluorophore, ACC.
| Feature | AMC (7-amino-4-methylcoumarin) | ACC (7-amino-4-carbamoylmethylcoumarin) |
| Principle | Release of fluorophore upon peptide cleavage | Release of fluorophore upon peptide cleavage |
| Fluorescence Yield | Standard | ~3-fold higher than AMC nih.gov |
| Sensitivity | High | Very High nih.gov |
| Kinetic Comparability | - | Shows comparable kinetic profiles to AMC nih.gov |
| Typical Use | High-throughput screening, kinetic analysis nih.govnih.gov | Applications requiring enhanced sensitivity nih.gov |
Structural Modifications and Design Principles of Gly Pro Amc Derivatives
N-Terminal Modifications and their Impact on Specificity and Kinetics
The N-terminus of the Gly-Pro dipeptide offers a critical site for chemical modification that profoundly influences the substrate's interaction with target enzymes. The addition of blocking groups to the N-terminal glycine serves as a primary strategy to modulate substrate specificity, particularly in distinguishing between different classes of prolyl peptidases.
One of the most common modifications is the addition of a benzyloxycarbonyl (Z) group, yielding Z-Gly-Pro-AMC. This modification is instrumental in directing the substrate towards endopeptidases like prolyl oligopeptidase (PREP) and Fibroblast Activation Protein (FAP). The bulky, hydrophobic Z-group effectively blocks the substrate from the active sites of dipeptidyl peptidases (DPPs), such as DPP-IV, which require a free N-terminus for recognition and cleavage. This selectivity is crucial for accurately measuring the activity of FAP and PREP in complex biological samples where DPPs may also be present.
Another frequently employed N-terminal blocking group is the succinyl (Suc) group, resulting in Suc-Gly-Pro-AMC. Similar to the Z-group, the succinyl moiety prevents hydrolysis by dipeptidyl peptidases and renders the substrate specific for endopeptidases like FAP. The choice between Z- and Suc- modifications can influence the kinetic parameters of the substrate with a particular enzyme, although detailed comparative studies are often enzyme-specific.
The impact of these N-terminal modifications on the kinetic properties of the substrates is significant. While the Km value, which reflects the substrate concentration at half-maximal velocity and is an indicator of binding affinity, may not always be drastically altered, the catalytic efficiency (kcat/Km) can be substantially affected. For instance, the presence of a blocking group is a prerequisite for efficient cleavage by FAPα, which possesses post-prolyl peptidase activity capable of targeting N-terminal benzyloxycarbonyl (Z)-blocked peptides nih.gov.
Below is a data table summarizing the kinetic parameters of Gly-Pro-AMC and its N-terminally modified derivatives with various enzymes. It is important to note that direct comparative kinetic data for all derivatives with a single enzyme under identical conditions is not always available in the literature, and thus the presented data is a compilation from different studies.
| Substrate | Enzyme | Km (µM) | Vmax (nmoles/min) | kcat (s⁻¹) | kcat/Km (M⁻¹s⁻¹) | Source |
| Gly-Pro-AMC | Porcine Serum Dipeptidyl Peptidase IV | 4.578 | 90.84 | Not Reported | Not Reported | nih.gov |
| Z-Gly-Pro-AMC | Prolyl Endopeptidase | Not Reported | Not Reported | Not Reported | Not Reported | nih.gov |
| Suc-Gly-Pro-AMC | Fibroblast Activation Protein (FAP) | Not Reported | Not Reported | Not Reported | Not Reported |
Note: Comprehensive kinetic data for direct comparison is often sparse in the literature. The values presented are illustrative and sourced from studies that may have different experimental conditions.
Strategies for Enhancing Substrate Selectivity
Achieving high selectivity for a specific peptidase is often the primary goal in the design of fluorogenic substrates, especially when assaying enzyme activity in complex biological mixtures like cell lysates or plasma. Several strategies have been developed to enhance the selectivity of Gly-Pro-AMC derivatives.
N-Terminal Blocking Groups: As discussed in section 6.1, the introduction of N-terminal blocking groups such as the benzyloxycarbonyl (Z) or succinyl (Suc) groups is a fundamental and highly effective strategy. These modifications prevent the substrate from being cleaved by dipeptidyl peptidases that require a free N-terminus, thereby directing the substrate towards endopeptidases like FAP and PREP.
Exploiting Subsite Preferences: A more nuanced approach to enhancing selectivity involves tailoring the peptide sequence to match the specific subsite preferences of the target enzyme. This can involve:
Amino Acid Substitutions: As mentioned in section 6.2, replacing the glycine at the P2 position with an amino acid that is strongly preferred by the target enzyme but disfavored by off-target enzymes can significantly improve selectivity.
Peptide Chain Elongation: Extending the peptide chain with residues that create favorable interactions with the extended binding pockets of the target enzyme, while being sterically or chemically incompatible with the active sites of other peptidases, is another powerful strategy.
Exploiting Prime-Side Interactions: Research has shown that for some enzymes, particularly FAP and PREP, the identity of the amino acid residue at the P1' position (the residue C-terminal to the proline) can strongly influence selectivity. By optimizing the P1' residue, it is possible to design substrates that are preferentially cleaved by one enzyme over the other, even when both recognize the Gly-Pro motif.
Inhibitor-Derived Substrate Design: A novel and effective strategy involves designing substrates based on the structure of known selective inhibitors. By taking the core structure of a highly selective inhibitor for a target enzyme, such as FAP, and modifying it to incorporate a cleavable bond and a fluorogenic reporter, it is possible to create substrates with exceptional selectivity that surpasses that of traditional peptide-based designs.
Development of Novel Fluorogenic Tags beyond AMC in Gly-Pro Substrates
While 7-amino-4-methylcoumarin (B1665955) (AMC) has been a workhorse fluorophore in the design of protease substrates, its photophysical properties present certain limitations. AMC is excited by UV light, which can lead to background fluorescence from biological samples (autofluorescence) and potentially cause photodamage to living cells. Furthermore, its emission is in the blue region of the spectrum, which can overlap with the emission of other endogenous fluorophores. These limitations have spurred the development of novel fluorogenic tags with improved spectral properties for use in Gly-Pro substrates.
Rhodamine-Based Dyes: Rhodamine derivatives, such as Rhodamine 110, offer several advantages over AMC. They are excited by visible light, which reduces background autofluorescence and is less damaging to cells. Rhodamine 110-based substrates can be designed as non-fluorescent bis-amides, which upon cleavage of the first peptide bond yield a fluorescent mono-amide intermediate, and upon cleavage of the second, release the highly fluorescent Rhodamine 110. This can lead to a significant increase in assay sensitivity, in some cases up to 300-fold higher than corresponding AMC substrates.
Near-Infrared (NIR) Probes: For in vivo imaging applications, fluorophores that excite and emit in the near-infrared (NIR) region of the spectrum (typically >650 nm) are highly desirable. Light in this region can penetrate deeper into tissues with less scattering and absorption by endogenous molecules like hemoglobin. Novel NIR fluorogenic probes for dipeptidyl peptidases have been developed based on scaffolds such as:
Silicon-Rhodamine (SiR): Derivatives like SiR640 have been incorporated into peptide substrates to create probes with excitation and emission in the far-red to NIR range.
Methylene Blue: A non-π-conjugated methylene blue-based probe, MB-DPP4, has been designed to have very low background fluorescence and a strong "turn-on" signal in the NIR upon cleavage by DPP-IV.
Other Novel Fluorogenic Systems:
Disulfonated Benzo[a]phenoxazine (2SBPO): This scaffold has been used to create water-soluble, far-red fluorescent probes for FAP and DPP-IV. These probes exhibit a significant increase in fluorescence upon enzymatic cleavage and are suitable for use in cellular assays.
Hydroxymethylrhodamine Green (HMRG): HMRG-based probes have been developed for detecting dipeptidyl peptidase activity and have shown promise in identifying senescent cells where DPP-4 activity is upregulated.
Thioamide-Based Quenching: A different approach involves incorporating a thioamide group into the peptide substrate to act as a quencher for a nearby fluorophore. Enzymatic cleavage of the peptide backbone separates the quencher from the fluorophore, resulting in an increase in fluorescence. This method allows for the design of probes that closely mimic the native enzyme substrates.
The development of these advanced fluorogenic tags is pushing the boundaries of what is possible in the study of prolyl peptidases, enabling more sensitive and specific detection of their activity in a wider range of biological contexts, from in vitro assays to in vivo imaging.
Challenges and Troubleshooting in Gp Amc Assay Performance
Potential for Non-Specific Fluorescence and Background Interference
Sources of Background Fluorescence:
Intrinsic Substrate Fluorescence: The GP-AMC substrate itself exhibits a low level of intrinsic fluorescence. While generally minimal, this background signal must be accounted for, typically by subtracting the fluorescence of a blank control (containing the substrate but no enzyme) from all experimental readings.
Autofluorescence from Biological Samples: Complex biological samples, such as cell lysates or tissue homogenates, contain endogenous molecules like NADPH and flavins that can fluoresce at similar excitation and emission wavelengths to 7-amino-4-methylcoumarin (B1665955) (AMC), the product of GP-AMC cleavage. This autofluorescence can significantly elevate the background signal.
Sample Matrix Components: Various components within the sample matrix, including salts, lipids, and detergents, can contribute to background noise or interfere with the fluorescence signal.
Reagent and Consumable Impurities: Impurities in assay reagents or autofluorescence from the microplates themselves (especially clear or white plates) can be a source of background interference.
Troubleshooting Strategies:
To mitigate these issues, several strategies can be employed:
| Strategy | Description |
| Use of Controls | Always include a "no-enzyme" or "inhibitor" control to measure the baseline background fluorescence, which can then be subtracted from the experimental values. |
| Selection of Appropriate Labware | Utilize black-walled, clear-bottom microplates to minimize stray light and reduce background fluorescence from the plate itself. |
| Reagent Purity | Employ high-purity reagents and solvents to avoid introducing fluorescent contaminants. |
| Instrument Settings | Optimize the gain and integration time on the fluorescence plate reader to maximize the signal-to-noise ratio without saturating the detector. |
| Wavelength Selection | Ensure that the excitation and emission filters are correctly matched to the spectral properties of AMC (typically around 340-360 nm for excitation and 440-460 nm for emission) to minimize the detection of off-target fluorescence. |
Substrate Depletion and Reaction Linearity Considerations
Maintaining a linear reaction rate is crucial for accurate kinetic measurements in GP-AMC assays. This linearity can be compromised by the depletion of the substrate over the course of the reaction.
According to Michaelis-Menten kinetics, the reaction rate is proportional to the substrate concentration only when the substrate concentration is well below the Michaelis constant (Km). As the enzyme consumes GP-AMC, its concentration decreases, which can lead to a reduction in the reaction velocity, causing the progress curve to plateau.
Key Considerations for Linearity:
Substrate Concentration: It is generally recommended to keep the total substrate consumption below 10-15% of the initial concentration to ensure that the reaction rate remains linear throughout the measurement period. This may require optimizing the initial GP-AMC concentration and the enzyme concentration.
Enzyme Concentration: The amount of enzyme used should be optimized to provide a linear response within the desired time frame of the assay.
Inner Filter Effect: At very high concentrations, the GP-AMC substrate can absorb both the excitation and emission light, a phenomenon known as the inner filter effect. This can lead to a non-linear relationship between fluorescence and product concentration. Diluting the sample or using a microplate reader with front-face optics can help to mitigate this effect.
Research Findings on Reaction Linearity:
| Parameter | Recommendation for Maintaining Linearity |
| Enzyme Concentration | Titrate the enzyme to a concentration that yields a steady rate of product formation over the desired assay time. |
| Substrate Concentration | Use a GP-AMC concentration that is sufficient to ensure the reaction is not substrate-limited initially but low enough to avoid the inner filter effect. |
| Incubation Time | Select a measurement window where the relationship between fluorescence and time is linear. Continuous monitoring of the reaction is preferable to single-endpoint measurements. |
Sensitivity and Detection Limit Optimization
The sensitivity of a GP-AMC assay is determined by its ability to detect low levels of enzymatic activity, which is directly related to the signal-to-noise ratio (S/N). Optimizing this ratio is paramount for achieving a low limit of detection (LOD).
Strategies for Enhancing Sensitivity:
Increasing the Signal:
Optimal Assay Conditions: Ensure that the pH, temperature, and buffer composition are optimal for the enzyme's activity.
Signal Averaging: For kinetic assays, taking multiple readings over time and averaging the signal can help to reduce random noise and improve the S/N ratio.
Decreasing the Noise:
Background Subtraction: As discussed in section 7.1, accurately measuring and subtracting the background fluorescence is critical.
Use of High-Quality Components: High-purity substrates and reagents, as well as low-autofluorescence plates, can significantly reduce background noise.
Comparative Sensitivity:
Fluorometric assays using substrates like GP-AMC are generally more sensitive than their colorimetric counterparts. For instance, studies comparing different methods for measuring dipeptidyl peptidase IV (DPP-IV) activity have shown that fluorometric assays can be up to 10-fold more sensitive than colorimetric assays. This increased sensitivity is particularly advantageous when working with limited sample volumes or low enzyme concentrations.
| Optimization Parameter | Effect on Sensitivity |
| Signal-to-Noise Ratio | A higher S/N ratio directly corresponds to improved sensitivity and a lower limit of detection. |
| Instrument Gain Settings | Increasing the gain can amplify the signal, but it may also amplify the noise. The optimal gain setting will maximize the S/N ratio without leading to detector saturation. |
| Integration Time | A longer integration time can increase the measured signal, but it may also increase the background signal. The optimal integration time should be determined empirically. |
Influence of Sample Matrix on GP-AMC Assay Accuracy
The sample matrix refers to all the components in a sample other than the analyte of interest. In the context of a GP-AMC assay, the sample matrix can have a profound impact on the accuracy of the results.
Matrix Effects in Biological Samples:
Biological samples such as plasma, serum, and cell lysates are complex matrices that can interfere with the assay in several ways:
Endogenous Enzyme Activity: The sample matrix may contain other proteases that can cleave GP-AMC, leading to an overestimation of the activity of the target enzyme.
Enzyme Inhibitors: The matrix might contain endogenous inhibitors of the enzyme being studied, resulting in an underestimation of its activity.
Fluorescence Quenching or Enhancement: Components in the matrix can either quench the fluorescence of the liberated AMC, leading to a lower signal, or enhance it, leading to a higher signal.
Variability in Digestion Efficiency: When measuring intracellular enzymes, the efficiency of cell lysis and protein extraction can vary between different sample types, affecting the amount of enzyme available to react with the substrate.
Strategies to Mitigate Matrix Effects:
| Strategy | Description |
| Matrix-Matched Standards | Whenever possible, prepare calibration standards in a blank matrix that is as similar as possible to the sample matrix. |
| Sample Dilution | Diluting the sample can often reduce the concentration of interfering substances to a level where they no longer significantly affect the assay. |
| Spike and Recovery Experiments | Adding a known amount of the purified enzyme to the sample matrix and measuring the recovery can help to assess the extent of matrix interference. |
| Use of Specific Inhibitors | To confirm that the measured activity is from the target enzyme, the assay can be run in the presence of a specific inhibitor of that enzyme. The difference in activity with and without the inhibitor represents the specific activity of the target enzyme. |
Research on Matrix Effects:
Studies have demonstrated that different biological matrices can have peptide- and time-specific effects on protein digestion and quantification. For example, the signal-to-noise ratio for DPP-IV activity measured with GP-AMC was found to be significantly lower in saliva compared to plasma, highlighting the differential impact of these matrices.
Emerging Research Directions and Future Perspectives for Gp Amc
Development of Next-Generation Gly-Pro-AMC Substrates
While GP-AMC remains a valuable tool, research is actively pursuing the development of next-generation substrates with improved photophysical and biochemical properties. The primary goals are to increase sensitivity, reduce assay interference, and enable multiplexed analysis.
One key area of development involves the replacement of the 7-amino-4-methylcoumarin (B1665955) (AMC) fluorophore with alternative dyes. For instance, 7-amino-4-carbamoylmethylcoumarin (ACC) has been shown to have a quantum yield approximately three times higher than that of AMC. nih.gov This increased fluorescence intensity allows for a reduction in the required enzyme and substrate concentrations, which is particularly advantageous when working with proteases that are available in limited quantities. nih.gov
Another strategy is the use of red-shifted fluorescent dyes, such as rhodamine derivatives. researchgate.net These fluorophores have excitation and emission wavelengths outside the ultraviolet region, which helps to minimize interference from many organic compounds that absorb UV light. researchgate.netbiosyntan.de This is particularly beneficial in high-throughput screening (HTS) applications where complex compound libraries are being tested. researchgate.net Similarly, 7-nitrobenz-2-oxa-1,3-diazol-4-yl-amides (NBD-amides) are being explored as a new generation of fluorogenic reporters that are less susceptible to assay interference. researchgate.netcornell.edu
The development of Förster Resonance Energy Transfer (FRET) substrates represents another significant advancement. nih.govnih.gov In a FRET-based substrate, a fluorophore and a quencher are positioned on opposite sides of the protease cleavage site. nih.gov In the intact substrate, the quencher suppresses the fluorescence of the fluorophore. nih.gov Upon cleavage by the target protease, the fluorophore and quencher are separated, leading to an increase in fluorescence. nih.gov This design offers a high signal-to-noise ratio and allows for the continuous monitoring of enzyme activity. biosyntan.denih.gov
The following table summarizes some of the next-generation fluorogenic substrates and their advantages over traditional AMC-based substrates.
| Substrate Type | Fluorophore/Reporter | Key Advantages |
| ACC-based | 7-amino-4-carbamoylmethylcoumarin (ACC) | Higher quantum yield, increased sensitivity. nih.gov |
| Rhodamine-based | Rhodamine 110 (Rho110) | Red-shifted spectra, reduced interference from UV-absorbing compounds. researchgate.netbiosyntan.de |
| NBD-amide-based | 7-nitrobenz-2-oxa-1,3-diazol-4-yl (NBD) | Reduced susceptibility to assay interference, suitable for replacing some FRET substrates. researchgate.netcornell.edu |
| FRET-based | Various (e.g., Edans/Dabcyl) | High signal-to-noise ratio, continuous monitoring of activity. nih.govnih.gov |
Integration into Multi-Omics Approaches for Protease Studies
The integration of data from various "omics" disciplines, such as genomics, proteomics, and metabolomics, is a powerful approach for gaining a comprehensive understanding of biological systems. GP-AMC and its derivatives are poised to play a crucial role in the functional proteomics component of multi-omics studies, particularly in the area of protease activity profiling.
High-throughput screening platforms utilizing libraries of fluorogenic substrates, including those based on the Gly-Pro sequence, can provide a global view of protease activity in a given sample. nih.gov This "activome" profiling, which focuses on the active portion of the proteome, can be correlated with genomic and transcriptomic data to link specific protease activities with gene expression patterns under various conditions. nih.gov For example, an increase in the activity of a particular protease, as measured by a GP-AMC derivative, could be linked to the upregulation of its corresponding gene in a disease state.
Mass cytometry-compatible probes are also being developed to allow for the multiplexed detection of different protease activities in individual cells. nih.gov By tagging protease-selective probes with lanthanide isotopes instead of traditional fluorophores, the issue of spectral overlap is overcome, enabling the simultaneous measurement of numerous enzymatic activities. nih.gov This approach, when combined with single-cell sequencing technologies, could provide unprecedented insights into the heterogeneity of protease activity within a cell population and its relationship to the underlying genomic landscape.
Advanced Imaging Techniques Utilizing GP-AMC Derivatives
The ability to visualize protease activity in real-time and with high spatial resolution within living cells and tissues is essential for understanding their dynamic roles in physiological and pathological processes. GP-AMC derivatives are being adapted for use in a variety of advanced imaging techniques to meet this need.
Fluorogenic substrates can be designed to be cell-permeable, allowing for the in situ monitoring of intracellular protease activity. nih.gov For instance, FRET-based probes can be engineered to be cleaved by specific caspases, providing a fluorescent readout of apoptosis in live cells. nih.gov These probes can be used in confocal microscopy and live-cell imaging to track the progression of programmed cell death.
Furthermore, the principles of fluorogenic substrate design are being applied to the development of probes for super-resolution microscopy. rsc.org By creating probes that can be switched between fluorescent and dark states, it is possible to overcome the diffraction limit of light and visualize protease activity at the nanoscale. rsc.org This could enable researchers to observe the precise localization of active proteases within subcellular compartments and macromolecular complexes.
Another innovative approach involves the use of reengineered bacterial cytotoxins for imaging cell surface protease activity. In this system, a variant of the anthrax toxin protective antigen is engineered to be cleaved by a specific cell surface protease. nih.gov Cleavage of the antigen allows for the translocation of a reporter enzyme, such as β-lactamase, into the cytoplasm. nih.gov The activity of the reporter enzyme is then detected using a fluorogenic substrate, providing an amplified signal that corresponds to the activity of the target cell surface protease. nih.gov This method offers high specificity and sensitivity and can be adapted for various imaging modalities, including fluorescence microscopy and flow cytometry. nih.gov
Applications in Synthetic Biology and Enzyme Engineering
Synthetic biology and enzyme engineering aim to create novel biological systems and biocatalysts with desired properties. GP-AMC and other fluorogenic substrates are enabling technologies in this field, particularly for the high-throughput screening of enzyme libraries. nih.gov
In directed evolution experiments, large libraries of enzyme variants are generated through mutagenesis. youtube.com Identifying improved variants from these vast libraries requires rapid and sensitive screening methods. nih.gov Fluorogenic substrates like GP-AMC provide a convenient way to assay the activity of thousands of enzyme variants in a microplate format. aatbio.com The fluorescence signal is directly proportional to the enzymatic activity, allowing for the rapid identification of "hits" with enhanced catalytic efficiency or altered substrate specificity. aatbio.com
The principles of synthetic biology are also being used to design novel screening platforms. For example, genetic circuits can be engineered in microbial cells to link the activity of a target protease to the expression of a reporter gene. The cleavage of a synthetic substrate within the cell could trigger a signaling cascade that results in the production of a fluorescent protein, providing a whole-cell biosensor for protease activity.
Furthermore, computational tools are being increasingly used in enzyme engineering to predict the effects of mutations on enzyme function. azolifesciences.com High-throughput experimental data generated using fluorogenic substrates can be used to train and validate these computational models, creating a powerful feedback loop for the rational design of new enzymes. azolifesciences.com
Exploration in Microbial Enzymology and Environmental Monitoring
Microbial communities in various environments, such as soil and water, play a critical role in biogeochemical cycles through the secretion of extracellular enzymes. nih.gov Fluorogenic substrates, including those targeting dipeptidyl peptidase activity, are valuable tools for studying the function of these microbial enzymes in their natural habitats. nih.gov
By incubating environmental samples with GP-AMC or similar substrates, researchers can measure the potential activity of specific microbial enzymes. nih.gov This information can be used to assess the rates of organic matter decomposition, nutrient cycling, and other important ecological processes. The high sensitivity of fluorogenic assays allows for the detection of enzyme activities even at the low concentrations typically found in natural environments. nih.gov
These assays can also be used for environmental monitoring purposes. For example, changes in the profile of microbial enzyme activities in a river could indicate the presence of pollutants or other environmental stressors. Similarly, monitoring enzyme activities in soil can provide insights into soil health and fertility. The use of microplate-based assays allows for the high-throughput analysis of large numbers of samples, making it feasible to conduct large-scale environmental monitoring programs. nih.gov
Moreover, fluorogenic substrates can be used to identify and characterize microorganisms based on their enzymatic "fingerprint". google.com By measuring the rates of hydrolysis of a panel of different fluorogenic substrates, it is possible to create a unique profile for a particular microorganism or microbial community. google.com This approach has potential applications in clinical diagnostics, food safety, and industrial microbiology.
Q & A
Q. How should GP-AMC be incorporated into real-time enzyme activity assays?
GP-AMC is ideal for continuous, real-time monitoring due to its rapid reaction kinetics and high solubility in aqueous buffers. To design such assays:
- Use excitation/emission wavelengths of ~353–380 nm/440–460 nm for AMC detection .
- Optimize substrate concentration (typically 1–100 µM) and enzyme activity to ensure linear fluorescence progression .
- Include controls (e.g., enzyme-free buffer) to account for background fluorescence. Stability in DMSO stock solutions allows repeated freeze-thaw cycles if protected from light .
Q. How can researchers confirm GP-AMC’s specificity for target enzymes like DPP8/9 or FAP?
Specificity validation requires:
- Competitive inhibition assays : Co-incubate with non-fluorescent competitive substrates (e.g., Ala-Pro-AMC) to observe reduced fluorescence, indicating target enzyme engagement .
- Enzyme knockout/pre-treatment : Use selective inhibitors (e.g., sitagliptin for DPP4) or genetic knockdowns to confirm signal loss in target-deficient systems .
- Cross-check activity against non-target proteases (e.g., trypsin) to rule off-target cleavage .
Q. What factors influence GP-AMC’s fluorescence signal accuracy?
Key variables include:
- pH and buffer composition : Maintain physiological conditions (e.g., Tris/Hepes buffers) to preserve enzyme-substrate interactions .
- Temperature : Kinetic rates increase with temperature; standardize incubation conditions (e.g., 37°C for mammalian enzymes) .
- Quenching agents : Avoid compounds like heavy metals or detergents that may interfere with fluorescence .
Advanced Research Questions
Q. How can GP-AMC be used in multiplex assays with other fluorogenic substrates?
To avoid spectral overlap:
Q. What methodologies resolve contradictory kinetic data when using GP-AMC across enzyme isoforms?
Q. How are kinetic parameters (Km, Vmax) calculated using GP-AMC-derived fluorescence data?
Follow these steps:
- Perform assays at varying GP-AMC concentrations (e.g., 5–200 µM) under saturating enzyme conditions .
- Plot initial velocity (fluorescence/min) vs. substrate concentration and fit to the Michaelis-Menten equation.
- Use software (e.g., GraphPad Prism) for nonlinear regression. Note: Substrate solubility (>1 mM in water ) minimizes artifacts in high-concentration ranges.
Q. What strategies optimize GP-AMC-based assays for low-abundance enzymes in complex biological samples?
- Signal amplification : Pre-concentrate samples via ultrafiltration or immunoprecipitation .
- Enhance sensitivity : Increase substrate concentration (up to 100 µM) while ensuring it remains below Km to avoid nonlinear kinetics .
- Interference mitigation : Pre-treat samples with protease inhibitors targeting non-target enzymes (e.g., PMSF for serine proteases) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
